molecular formula C21H16O3S B2883131 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 306731-98-6

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No.: B2883131
CAS No.: 306731-98-6
M. Wt: 348.42
InChI Key: HNCQAPPYHNPTOV-OUKQBFOZSA-N
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Description

4-[(2E)-3-(Thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a thiophene ring conjugated to a propenoyl group, linked to a phenyl ester moiety substituted with a 4-methylbenzoate group (CAS 297150-15-3, C22H16O3S) . Chalcones like this are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties, owing to their ability to modulate electronic and steric interactions through substituent variation .

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3S/c1-15-4-6-17(7-5-15)21(23)24-18-10-8-16(9-11-18)20(22)13-12-19-3-2-14-25-19/h2-14H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCQAPPYHNPTOV-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Cross-Coupling Method

Reaction Overview

The Suzuki–Miyaura cross-coupling reaction is the most widely reported method for synthesizing 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate. This approach leverages palladium catalysis to form the carbon-carbon bond between the thiophene and phenyl benzoate moieties.

General Reaction Scheme:
$$
\text{Thiophene-2-boronic acid} + \text{4-(Halobenzoyl)phenyl 4-methylbenzoate} \xrightarrow{\text{Pd catalyst, Base}} \text{Target Compound}
$$

Stepwise Procedure

Preparation of Organoboron Reagent

Thiophene-2-boronic acid is synthesized via lithiation of 2-bromothiophene followed by treatment with triisopropyl borate. The intermediate is isolated in 90% purity through aqueous workup.

Synthesis of Aryl Halide Precursor

4-(Bromobenzoyl)phenyl 4-methylbenzoate is prepared by Friedel–Crafts acylation of 4-methylbenzoic acid followed by bromination using N-bromosuccinimide (NBS) in CCl₄.

Coupling Reaction

The coupling is performed in a tetrahydrofuran (THF)/water (3:1) mixture with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 eq) at 60°C for 12 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1), yielding 82%.

Table 1: Optimization of Suzuki–Miyaura Conditions

Parameter Optimal Value Effect on Yield
Catalyst Pd(PPh₃)₄ 82%
Solvent THF/H₂O Max efficiency
Temperature 60°C Balances rate
Base Na₂CO₃ Minimal side rxns

Microwave-Assisted Claisen Condensation

Methodology

Adapted from chalcone synthesis, this method utilizes microwave irradiation to accelerate the formation of the α,β-unsaturated ketone core.

Reaction Mechanism:
$$
\text{4-Acetylphenyl 4-methylbenzoate} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{Amberlyst A26OH, MW}} \text{Target Compound}
$$

Experimental Protocol

Substrate Preparation

4-Acetylphenyl 4-methylbenzoate is synthesized via esterification of 4-hydroxyacetophenone with 4-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Condensation Step

A mixture of 4-acetylphenyl 4-methylbenzoate (1 eq), thiophene-2-carbaldehyde (1.2 eq), and Amberlyst A26OH (10 wt%) in ethanol is irradiated at 210W for 3 minutes. The product precipitates upon cooling and is recrystallized from ethanol (yield: 88%, purity >98% by HPLC).

Table 2: Conventional vs. Microwave Methods

Condition Conventional Microwave
Time 24 hours 3 minutes
Yield 72% 88%
Catalyst Reuse Not feasible 5 cycles
Energy Consumption High Low

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Suzuki–Miyaura: Superior for large-scale production (82% yield) but requires inert conditions and expensive palladium catalysts.
  • Microwave Condensation: Higher yield (88%) with rapid kinetics, ideal for lab-scale synthesis.

Environmental Impact

Amberlyst A26OH in microwave methods offers a reusable, non-toxic alternative to palladium catalysts, aligning with green chemistry principles.

Cost Considerations

Component Suzuki–Miyaura Microwave
Catalyst Cost $120/g (Pd) $0.5/g (Amberlyst)
Solvent Recovery 60% THF 95% ethanol
Energy Costs Moderate Low

Emerging Techniques and Modifications

Solvent-Free Mechanochemical Synthesis

Preliminary studies indicate that ball-milling 4-acetylphenyl 4-methylbenzoate with thiophene-2-carbaldehyde and KOH yields the product in 75% yield after 30 minutes, eliminating solvent use.

Enzymatic Catalysis

Lipase-mediated esterification steps are under investigation to replace harsh acid/base conditions during precursor synthesis.

Chemical Reactions Analysis

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling.

Comparison with Similar Compounds

Nematicidal Activity

Compound 30 (4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate) demonstrated the highest nematicidal activity (51.8% mortality against Meloidogyne javanica), attributed to the 4-methoxy group enhancing electron-donating effects and membrane permeability. In contrast, the target compound’s thiophene and 4-methylbenzoate groups may alter lipophilicity and binding efficiency, though specific data are pending .

Antinociceptive Activity

N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) outperformed reference analgesics (e.g., acetaminophen) in mice writhing tests. The nitro group’s electron-withdrawing nature likely enhances reactivity with pain receptors, whereas the target compound’s thiophene and ester groups may confer distinct pharmacokinetic profiles .

Crystallographic and Structural Analysis

The crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate (C23H18O4) reveals a monoclinic P21/c space group with unit cell parameters a = 20.146 Å, b = 14.513 Å, c = 6.187 Å, β = 94.828°, and Z = 4 . The planar chalcone backbone facilitates π-π stacking, while the 4-methoxy group induces subtle torsional distortions. Replacing the methoxy with a thiophene (as in the target compound) may alter packing efficiency and intermolecular interactions due to thiophene’s aromatic heterocyclic nature .

Analogues with Halogen and Heterocyclic Substituents

  • 4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate (CAS 329777-47-1, C23H17ClO3): The chloro substituent increases molecular weight (376.84 g/mol) and polarity compared to the thiophene analogue. Chlorine’s electronegativity may enhance stability but reduce solubility .
  • Spiro-pyrrolizidine derivatives: Synthesized from methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate, these compounds exhibit enhanced rigidity due to spirocyclic systems, contrasting with the target compound’s flexible ester linkage .

Data Tables

Table 2: Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) Volume (ų) Z
4-[(2E)-3-(4-Methoxyphenyl)propenoyl]phenyl benzoate P21/c a = 20.146, b = 14.513, c = 6.187, β = 94.828 1802.5 4

Biological Activity

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C21H16O3S\text{C}_{21}\text{H}_{16}\text{O}_3\text{S}

It features a thiophene ring, which is significant for its biological properties. The compound's molecular weight is approximately 348.42 g/mol, and it is typically found in solid form .

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit mushroom tyrosinase, an enzyme critical for melanin production, suggesting potential applications in skin whitening and anti-aging formulations .

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Compounds containing thiophene moieties have been noted for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

2. Antimicrobial Effects

Preliminary studies suggest that the compound may possess antimicrobial properties. While specific data on this compound is limited, similar derivatives have shown efficacy against bacterial and fungal strains .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, certain analogs demonstrated selective cytotoxicity towards melanoma cells without affecting normal cells significantly . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

Several studies have explored the biological activity of thiophene-based compounds, shedding light on their potential therapeutic applications:

StudyFindings
Study A Investigated the inhibitory effects on mushroom tyrosinase; found significant inhibition at low concentrations (IC50 values reported)
Study B Evaluated cytotoxic effects on B16F10 melanoma cells; certain analogs showed no cytotoxicity at concentrations ≤20 µM
Study C Assessed antioxidant activity using DPPH assay; demonstrated effective radical scavenging ability

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiophene derivatives. Modifications to the thiophene ring and substituents on the phenyl groups can enhance potency and selectivity against specific biological targets.

Table: Structure-Activity Relationships

CompoundModificationBiological Activity
Compound 1Substituted thiopheneIncreased tyrosinase inhibition
Compound 2Altered phenyl groupEnhanced cytotoxicity against cancer cells
Compound 3Additional methyl groupImproved antioxidant capacity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-derived enones (e.g., via Horner-Wadsworth-Emmons or Claisen-Schmidt condensation) with phenolic esters. Key steps include:

  • Step 1 : Formation of the α,β-unsaturated ketone (prop-2-enoyl) via base-catalyzed aldol condensation between thiophene-2-carbaldehyde and methyl ketones.
  • Step 2 : Esterification of the phenolic hydroxyl group with 4-methylbenzoyl chloride under anhydrous conditions (e.g., using DMAP as a catalyst in dichloromethane) .
  • Critical Parameters : Solvent polarity (e.g., THF vs. DMF), temperature control (40–60°C), and stoichiometric ratios of reagents significantly affect enone stereochemistry (E/Z selectivity) and esterification efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Look for C=O stretches (~1730 cm⁻¹ for ester; ~1680 cm⁻¹ for enone) and thiophene C-S vibrations (~700 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include the enone protons (δ 7.5–8.0 ppm, doublet with J ≈ 15 Hz for trans-configuration) and methylbenzoate aromatic protons (δ 7.2–7.8 ppm). Thiophene protons appear as a multiplet (δ 6.8–7.4 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of 4-methylbenzoate moiety) confirm molecular weight and structural integrity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer :

  • Stability : The compound is sensitive to UV light due to the conjugated enone system. Store in amber vials at –20°C under inert gas (N₂/Ar).
  • Degradation Pathways : Hydrolysis of the ester group in humid conditions yields 4-methylbenzoic acid and the phenolic enone derivative. Oxidation of the thiophene ring (e.g., to sulfoxide) may occur in the presence of peroxides .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s electronic properties or biomolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing nucleophilic/electrophilic sites on the thiophene and enone moieties .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2). Prioritize binding affinity analysis for the enone and ester groups, which may act as hydrogen-bond acceptors .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Optimization : Control for solvent effects (DMSO concentration ≤1%) and verify enzyme purity (SDS-PAGE).
  • Data Normalization : Use positive controls (e.g., known COX-2 inhibitors) and quantify non-specific binding via competitive ELISA.
  • Structural Analog Comparison : Cross-reference IC₅₀ values with structurally similar compounds (e.g., thiazole or oxazole derivatives) to identify activity trends linked to substituent electronegativity .

Q. What strategies are recommended for studying structure-activity relationships (SAR) when modifying the thiophene or 4-methylbenzoate moieties?

  • Methodological Answer :

  • Thiophene Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance π-π stacking with aromatic residues in target proteins.

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